molecular formula C16H12ClN3 B5772944 {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile

{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile

Cat. No. B5772944
M. Wt: 281.74 g/mol
InChI Key: RAYOHTRHUGUQEN-UHFFFAOYSA-N
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Description

{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has a unique chemical structure that makes it an ideal candidate for various scientific studies.

Mechanism of Action

The mechanism of action of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is complex and not fully understood. However, it is believed that this compound works by inhibiting various enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the induction of apoptosis and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to have various biochemical and physiological effects. Some of the most notable effects include:
1. Anti-Cancer Activity: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to exhibit potent anti-cancer activity in various cell lines. This compound works by inhibiting the growth of cancer cells and inducing apoptosis.
2. Anti-Inflammatory Activity: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to exhibit anti-inflammatory activity in various animal models. This compound works by inhibiting the production of various inflammatory cytokines and chemokines.

Advantages and Limitations for Lab Experiments

{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has various advantages and limitations for lab experiments. Some of the most notable advantages include:
1. Potent Activity: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile exhibits potent activity in various scientific studies, making it an ideal candidate for various experiments.
2. Versatile Building Block: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to be a versatile building block for the synthesis of various organic compounds.
However, there are also some limitations associated with the use of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile in lab experiments. These limitations include:
1. Complex Synthesis: The synthesis of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a complex process that requires specialized knowledge and equipment.
2. Limited Availability: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is not widely available, which can limit its use in various experiments.

Future Directions

There are various future directions for the study of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile. Some of the most notable future directions include:
1. Drug Development: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has shown potent anti-cancer activity in various cell lines, making it an ideal candidate for drug development.
2. Material Science: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been used as a building block for the synthesis of various materials such as polymers and nanoparticles. These materials have potential applications in drug delivery and tissue engineering.
3. Organic Synthesis: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to be a versatile building block for the synthesis of various organic compounds. Further studies can be conducted to explore the potential applications of this compound in organic synthesis.
Conclusion:
In conclusion, {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has shown potent anti-cancer activity in various cell lines and has been used as a building block for the synthesis of various materials and organic compounds. Further studies can be conducted to explore the potential applications of this compound in drug development, material science, and organic synthesis.

Synthesis Methods

The synthesis of {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile is a complex process that requires specialized knowledge and equipment. The most common method of synthesis involves the reaction of 3-chlorobenzaldehyde, malononitrile, and 2,5-dimethylpyrrole in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been extensively studied for its potential applications in various scientific fields. Some of the most notable applications of this compound include:
1. Cancer Research: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been shown to exhibit potent anti-cancer activity in various cell lines. This compound works by inhibiting the growth of cancer cells and inducing apoptosis.
2. Material Science: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been used as a building block for the synthesis of various materials such as polymers and nanoparticles. These materials have potential applications in drug delivery and tissue engineering.
3. Organic Synthesis: {[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}malononitrile has been used as a key intermediate in the synthesis of various organic compounds. This compound has been shown to be a versatile building block for the synthesis of various heterocyclic compounds.

properties

IUPAC Name

2-[[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3/c1-11-6-14(7-13(9-18)10-19)12(2)20(11)16-5-3-4-15(17)8-16/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYOHTRHUGUQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)Cl)C)C=C(C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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